6,7-Dihydroxyisoquinoline-1-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydroxyisoquinoline-1-carbaldehyde oxime is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant in various fields due to their diverse biological activities and applications in medicinal chemistry. This compound, in particular, is characterized by the presence of two hydroxyl groups at positions 6 and 7, an isoquinoline core, and an oxime functional group at the 1-carbaldehyde position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxyisoquinoline-1-carbaldehyde oxime typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using methods such as the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups at positions 6 and 7 can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Formation of the Oxime Group: The oxime group is formed by reacting the 1-carbaldehyde derivative of isoquinoline with hydroxylamine hydrochloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to ensure efficient reactions and minimal by-products. Continuous flow reactors and other advanced technologies may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroxyisoquinoline-1-carbaldehyde oxime undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
6,7-Dihydroxyisoquinoline-1-carbaldehyde oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-Dihydroxyisoquinoline-1-carbaldehyde oxime involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, affecting their catalytic activity.
Radical Scavenging: The hydroxyl groups can act as radical scavengers, providing antioxidant properties.
Signal Transduction: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Aziridine-1-carbaldehyde oxime: Known for its cytotoxic activity and potential as an anticancer agent.
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Uniqueness
6,7-Dihydroxyisoquinoline-1-carbaldehyde oxime is unique due to its specific structural features, including the isoquinoline core with hydroxyl and oxime groups, which confer distinct chemical reactivity and biological activity compared to other oximes and isoquinoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1-[(E)-hydroxyiminomethyl]isoquinoline-6,7-diol |
InChI |
InChI=1S/C10H8N2O3/c13-9-3-6-1-2-11-8(5-12-15)7(6)4-10(9)14/h1-5,13-15H/b12-5+ |
InChI Key |
OQEKIXLLJYHPQZ-LFYBBSHMSA-N |
Isomeric SMILES |
C1=CN=C(C2=CC(=C(C=C21)O)O)/C=N/O |
Canonical SMILES |
C1=CN=C(C2=CC(=C(C=C21)O)O)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.